

What is the mechanism of action of FD-1080?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FD-1080

Cat. No.: B12296719

[Get Quote](#)

It appears there may be a conflation of two different substances referred to as "1080". The predominant subject of recent scientific research is **FD-1080**, a near-infrared II (NIR-II) fluorescent dye. However, "1080" is also the common name for sodium fluoroacetate, a highly toxic metabolic poison. This guide will address both, with a primary focus on the fluorescent dye **FD-1080**, which is more relevant to current research and drug development.

Part 1: FD-1080 (NIR-II Fluorescent Dye)

Core Mechanism of Action: Fluorescence for Deep-Tissue Imaging

FD-1080 is a small-molecule heptamethine cyanine dye designed for in vivo imaging in the second near-infrared (NIR-II) window (1000-1700 nm). Its fundamental mechanism of action is not pharmacological but photophysical. It absorbs light in the NIR-II region and subsequently emits it at a longer wavelength, a process known as fluorescence.

The key advantages of operating in the NIR-II window are:

- **Reduced light scattering:** This allows for deeper tissue penetration of both the excitation and emission light.
- **Lower tissue autofluorescence:** This results in a higher signal-to-background ratio, leading to clearer images.

These properties make **FD-1080** a powerful tool for high-resolution, deep-tissue bioimaging, such as visualizing blood vessels in the brain and hindlimbs of mice.^{[1][2]}

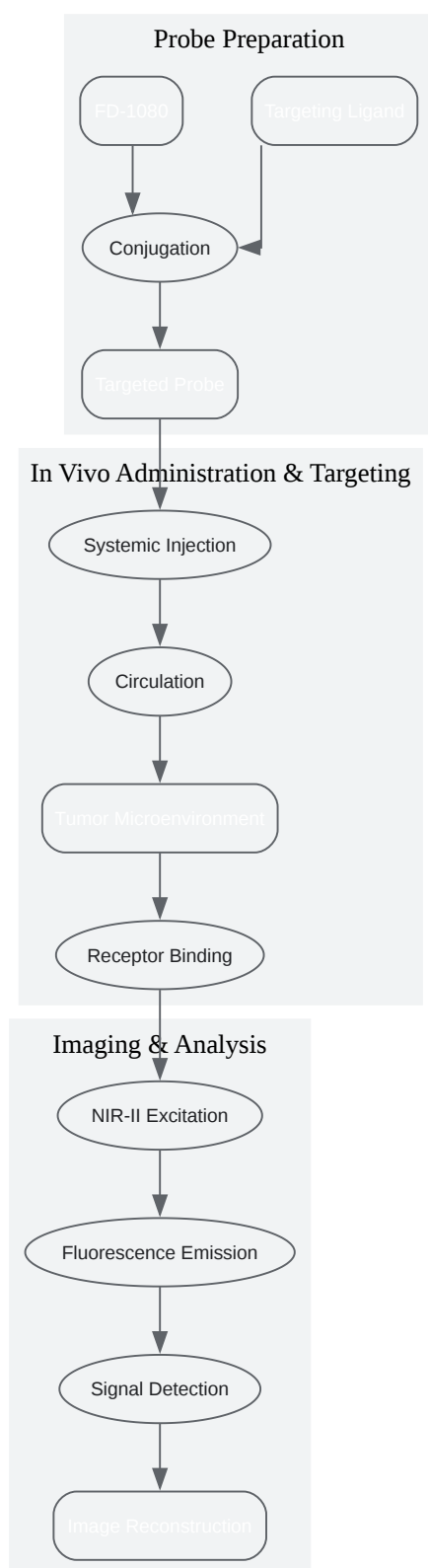
Photophysical Properties

FD-1080 has an absorption peak at approximately 1046 nm and an emission peak around 1080 nm when excited at 1064 nm.^{[1][3]} Its quantum yield, a measure of its fluorescence efficiency, is relatively low in aqueous solutions (0.31% in ethanol) but can be significantly enhanced (to 5.94%) when it binds to proteins like fetal bovine serum (FBS).^{[1][2][4][5]} This interaction with serum proteins also enhances its stability and solubility in biological environments.^{[2][4]}

Signaling Pathways and Cellular Interactions

As a fluorescent probe, **FD-1080**'s primary role is to illuminate biological structures and processes rather than to directly modulate signaling pathways. However, it can be conjugated with targeting moieties such as antibodies or peptides to specifically bind to and visualize cells or tissues that overexpress certain receptors. For example, **FD-1080** has been incorporated into nanoparticles functionalized with peptides that target glypican-3 (GPC-3), a biomarker for hepatocellular carcinoma, to enable targeted tumor imaging.^[6]

The general workflow for targeted NIR-II fluorescence imaging using **FD-1080** is as follows:



[Click to download full resolution via product page](#)

Workflow for targeted NIR-II imaging with **FD-1080**.

Experimental Protocols

Preparation of FD-1080-FBS Complex for In Vivo Imaging

- **Stock Solution Preparation:** Prepare a stock solution of **FD-1080** in dimethyl sulfoxide (DMSO).
- **Complex Formation:** Add the **FD-1080** stock solution to fetal bovine serum (FBS) and vortex to form the **FD-1080**-FBS complex.
- **Incubation:** Incubate the mixture at room temperature for a specified time to ensure stable complex formation.
- **Administration:** The **FD-1080**-FBS complex is then ready for intravenous injection into the animal model.

In Vivo NIR-II Fluorescence Imaging of Vasculature

- **Animal Model:** Use a mouse model (e.g., nude mouse).
- **Anesthesia:** Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
- **Probe Administration:** Intravenously inject the prepared **FD-1080**-FBS complex through the tail vein.
- **Imaging:** Place the mouse on the imaging stage of a NIR-II imaging system equipped with a 1064 nm laser for excitation and an InGaAs camera for detection.
- **Image Acquisition:** Acquire images at various time points post-injection to observe the distribution and clearance of the probe. Use appropriate filters to collect the fluorescence signal in the NIR-II window.

Data Presentation

| Property | Value | Reference |
|-----------------------------|-------------------------------------|-----------|
| Excitation Wavelength (max) | ~1064 nm | [1][2][5] |
| Emission Wavelength (max) | ~1080 nm | [1][2][5] |
| Quantum Yield (in ethanol) | 0.31% | [1][2][4] |
| Quantum Yield (with FBS) | 5.94% | [1][2][4] |
| Application | In vivo NIR-II fluorescence imaging | [2][4][7] |

Phototheranostics

FD-1080 and similar NIR-II dyes also have potential in phototheranostics, which combines diagnosis (imaging) and therapy. In photothermal therapy (PTT), the dye absorbs laser energy and converts it into heat to ablate tumor cells.[7] In photodynamic therapy (PDT), the dye can generate reactive oxygen species upon laser irradiation to induce cancer cell death.[7]

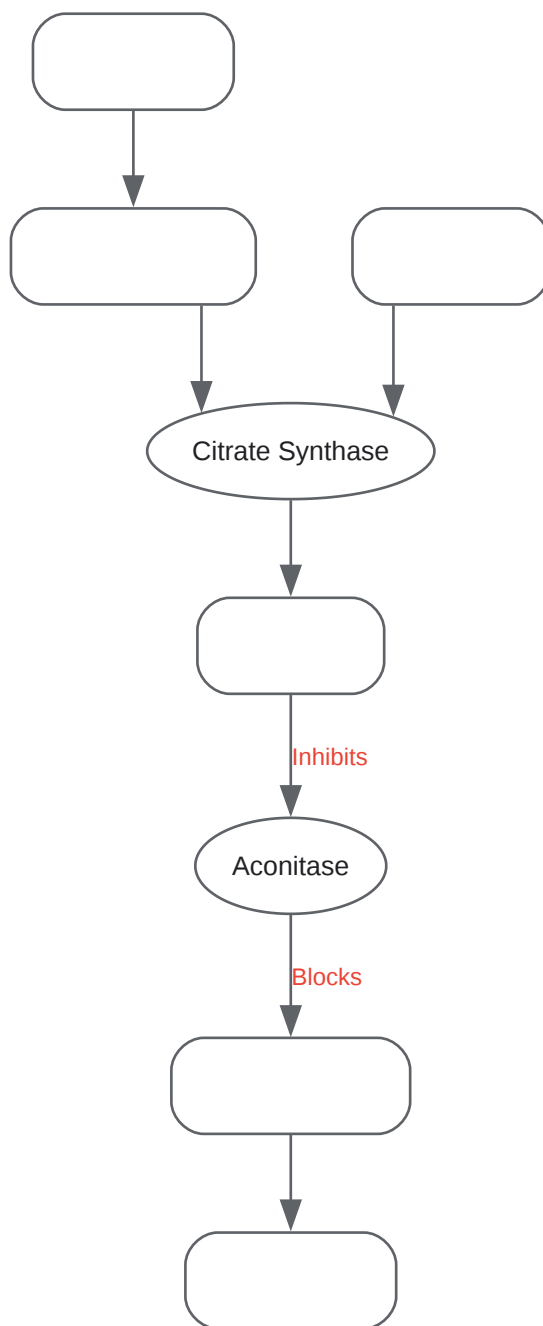
Part 2: Sodium Fluoroacetate (1080 Poison)

Core Mechanism of Action: Inhibition of the Citric Acid Cycle

Sodium fluoroacetate, commonly known as 1080, is a highly toxic metabolic poison. Its mechanism of action is well-established and involves the disruption of cellular respiration.

- **Conversion to Fluorocitrate:** After ingestion, fluoroacetate is converted to fluoroacetyl-CoA. This molecule then enters the citric acid cycle (Krebs cycle) where the enzyme citrate synthase catalyzes its reaction with oxaloacetate to form fluorocitrate.[8][9]
- **Inhibition of Aconitase:** Fluorocitrate acts as a competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.[9]
- **Citric Acid Cycle Arrest:** The inhibition of aconitase leads to a blockage of the citric acid cycle. This results in a significant accumulation of citrate in the mitochondria and blood, and a depletion of cellular energy in the form of ATP.[8][9]

- Cellular Death: The disruption of cellular metabolism and energy production ultimately leads to cell death, with the heart and central nervous system being particularly affected.[9][10]



[Click to download full resolution via product page](#)

Mechanism of sodium fluoroacetate (1080) toxicity.

Experimental Protocols

Determination of Aconitase Inhibition

- **Enzyme Preparation:** Isolate mitochondria from a suitable tissue source (e.g., rat liver) and prepare a mitochondrial extract containing aconitase.
- **Assay Mixture:** Prepare a reaction mixture containing a buffer, the substrate (citrate or isocitrate), and the mitochondrial extract.
- **Inhibitor Addition:** Add varying concentrations of fluorocitrate (the active metabolite of 1080) to the assay mixtures.
- **Reaction Initiation and Measurement:** Initiate the reaction and measure the rate of formation of the product (e.g., cis-aconitate or isocitrate) spectrophotometrically by monitoring the change in absorbance at a specific wavelength.
- **Data Analysis:** Plot the reaction rate against the inhibitor concentration to determine the inhibitory constant (K_i).

Data Presentation

| Parameter | Description | Reference |
|----------------------|-------------------------------------|------------|
| Active Metabolite | Fluorocitrate | [8][9][11] |
| Target Enzyme | Aconitase | [9] |
| Metabolic Effect | Inhibition of the citric acid cycle | [8][9][10] |
| Cellular Consequence | ATP depletion, citrate accumulation | [8][9] |

In summary, while both substances are referred to as "1080," their mechanisms of action are vastly different. **FD-1080** is a fluorescent probe for advanced biomedical imaging, while sodium fluoroacetate is a potent metabolic poison. For researchers in drug development and life sciences, **FD-1080** and its derivatives represent a valuable tool for preclinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 2. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Near-Infrared Fluorescence Imaging of Liver Cancer using Dual-Peptide-Functionalized Albumin Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecular NIR-II Fluorophores for Cancer Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. envirolink.govt.nz [envirolink.govt.nz]
- 10. bionet.nz [bionet.nz]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- To cite this document: BenchChem. [What is the mechanism of action of FD-1080?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12296719#what-is-the-mechanism-of-action-of-fd-1080]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com